molecular formula C12H18F3NO B2775096 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol CAS No. 757193-03-6

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol

Cat. No. B2775096
CAS RN: 757193-03-6
M. Wt: 249.277
InChI Key: HYQWGLQBNJABFL-UHFFFAOYSA-N
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Description

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is not fully understood. However, studies have shown that it may act as a modulator of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Biochemical and Physiological Effects:
1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol in lab experiments is its potential as a drug candidate for the treatment of various diseases. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol. One direction is to further study its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a ligand in catalysis and as a reagent in organic synthesis. Additionally, further studies could be conducted to investigate its potential as a treatment for other diseases and to determine its safety and efficacy in humans.
Conclusion:
In conclusion, 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol is a chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential as a drug candidate and to optimize its therapeutic potential.

Synthesis Methods

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol can be synthesized using various methods. One of the methods involves the reaction of 2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrole with trifluoroacetic acid, followed by the addition of sodium borohydride. The resulting product is then reacted with hydrochloric acid to obtain 1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol.

Scientific Research Applications

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol has potential applications in various scientific research fields. It has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential as a ligand in catalysis and as a reagent in organic synthesis.

properties

IUPAC Name

1-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-2,2,2-trifluoroethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18F3NO/c1-7(2)6-16-8(3)5-10(9(16)4)11(17)12(13,14)15/h5,7,11,17H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQWGLQBNJABFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-2,2,2-trifluoroethan-1-ol

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